5-(Dimethylamino)pyridine-2-carbaldehyde
Overview
Description
5-(Dimethylamino)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used in the field of pharmaceuticals as a building block .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a dimethylamino group at the 5-position and a carbaldehyde group at the 2-position . Further structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 273.5±25.0 °C, and its predicted density is 1.135±0.06 g/cm3 . Its pKa value is also predicted to be 4.83±0.10 .Scientific Research Applications
Synthesis Enhancement
5-(Dimethylamino)pyridine-2-carbaldehyde plays a significant role in enhancing synthesis processes. For example, it's used in microwave-assisted synthesis of 3′-indolyl substituted 4H-chromenes, which are shown to have antimicrobial activity. This process benefits from high yield, selectivity, and shorter reaction time (Kathrotiya & Patel, 2012).
Crystal Structure Formation
The compound contributes to the formation of crystal structures. For instance, 4-Dimethylamino-N′-(3-pyridylmethylidene)benzohydrazide was prepared using pyridine-3-carbaldehyde, forming chains along the b axis in the crystal structure (Ding & Ni, 2010).
Oxidative Cyclization
In oxidative cyclization, the compound is utilized to create new derivatives. For example, pyridine-2-carbaldehyde thiosemicarbazone and pyridine-2-carbaldehyde 4N-methyl thiosemicarbazone undergo oxidative cyclization, leading to the formation of new compounds with dinuclear entities containing either square-pyramidal or octahedral copper(II) ions (Gómez-Saiz et al., 2003).
Fluorescent Probe Synthesis
The compound is instrumental in synthesizing fluorescent probes. A study demonstrated its use in sensing Cd2+, Zn2+, and Cu2+ through different fluorescence and color changes observable by naked eyes (樊江莉 et al., 2014).
Catalysis in Organic Reactions
It serves as a catalyst in organic reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a DMAP salt, was used as a recyclable catalyst for the acylation of inert alcohols and phenols (Liu et al., 2014).
Dual Fluorescent and Magnetic Probes
The compound aids in preparing frameworks combining dual fluorescent and magnetic probes, significantly advancing the field of molecular chemistry (Ziessel & Stroh, 2003).
Safety and Hazards
The safety data sheet for 5-(Dimethylamino)pyridine-2-carbaldehyde indicates that it is classified under GHS07 for safety purposes . The hazard statements include H302 (Harmful if swallowed), H335 (May cause respiratory irritation), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .
Properties
IUPAC Name |
5-(dimethylamino)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)9-5-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRWCDQGOOUVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31191-06-7 | |
Record name | 5-(dimethylamino)pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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